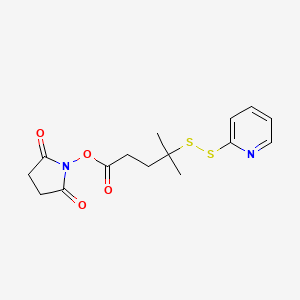
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate is a chemical compound with the molecular formula C15H18N2O4S2 and a molecular weight of 354.45 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or dimethylformamide, at a temperature range of 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of catalysts and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions typically result in the formation of alcohols and amines.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a linker in the synthesis of complex molecules and polymers. Its unique structure allows for the formation of stable bonds with various functional groups, making it a valuable tool in organic synthesis.
Biology: In biological research, 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate is used as a probe to study protein interactions and cellular processes. Its ability to form disulfide bonds with cysteine residues in proteins makes it useful in studying protein structure and function.
Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems. Its biocompatibility and ability to form stable linkages with therapeutic agents make it a promising candidate for targeted drug delivery.
Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of new materials with improved performance and durability.
Mechanism of Action
The mechanism by which 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate exerts its effects involves the formation of disulfide bonds with target molecules. These bonds are crucial for stabilizing protein structures and facilitating specific biological interactions. The compound interacts with cysteine residues in proteins, leading to the formation of stable disulfide bridges that can modulate protein function and cellular processes.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)butanoate
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)hexanoate
Uniqueness: Compared to similar compounds, this compound stands out due to its optimal chain length and functional group placement, which enhance its reactivity and stability. This makes it particularly suitable for applications requiring precise control over molecular interactions and structural integrity.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-15(2,23-22-11-5-3-4-10-16-11)9-8-14(20)21-17-12(18)6-7-13(17)19/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJXFKVHNIGABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














